molecular formula C9H19ClN2O B1217674 (3-Acrylamidopropyl)trimethylammonium Chloride CAS No. 45021-77-0

(3-Acrylamidopropyl)trimethylammonium Chloride

Cat. No. B1217674
CAS RN: 45021-77-0
M. Wt: 206.71 g/mol
InChI Key: OEIXGLMQZVLOQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

APTAC is synthesized through the free-radical polymerization of acrylamide, sodium 3-acrylamido-3-methylbutanoate, and APTAC itself. This process yields terpolymers with random charge distributions, which can be controlled by adjusting the monomer feed composition. The molecular weights of these terpolymers typically range from 1.3 to 1.6 x 10^6 g/mol, with polydispersity indices (PDIs) of less than 2.0, indicating a relatively narrow molecular weight distribution. The synthesis process can be optimized to suppress gel effects and control the degree of polymerization through the use of chain-transfer agents such as NaOOCH (Fevola et al., 2004).

Molecular Structure Analysis

The molecular structure of APTAC-containing terpolymers is characterized using techniques such as ^13C NMR spectroscopy, which provides information on the terpolymer compositions. The size and shape of these molecules in solution can be further analyzed through size exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS), revealing their radius of gyration and intrinsic viscosity relationships, which are indicative of their conformation in solution (Fevola et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of APTAC is largely defined by its amide and quaternary ammonium functional groups. These groups allow for further chemical modifications, such as quaternization reactions, and participate in ionic interactions. For example, the quaternary ammonium group can engage in ionic bonding with anionic species, which is a key feature exploited in applications like flocculation and water treatment.

Physical Properties Analysis

The physical properties of APTAC and its copolymers, such as solubility, can vary significantly depending on the charge density and the balance of ionic groups within the polymer. Terpolymers with low charge densities and balanced ionic content tend to be highly soluble in water, exhibiting unique solution behaviors such as antipolyelectrolyte characteristics at certain pH levels, which are influenced by the protonation states of the amido and quaternary ammonium groups (Fevola et al., 2004).

Scientific Research Applications

Graft Copolymerization and Water Treatment

(3-Acrylamidopropyl)trimethylammonium chloride (APTAC) has been utilized in graft copolymerization. A study by Constantin et al. (2011) demonstrates its grafting onto pullulan, enhancing its potential in wastewater treatment and drug delivery. The research optimized grafting conditions and proposed a mechanism for the process, highlighting its utility in environmental applications (Constantin et al., 2011).

Antimicrobial Properties

APTAC has been applied in developing antimicrobial materials. Liu et al. (2014) used APTAC for grafting copolymerization on cotton fibers, resulting in fabrics with significant antimicrobial activity. This application is particularly promising for healthcare and hygiene products (Liu et al., 2014).

Toxic Arsenate Removal

Barakat and Sahiner (2008) explored the use of poly(APTMACl) hydrogels for removing toxic arsenate from water, showcasing its high effectiveness in environmental purification. This suggests its significant role in addressing water contamination challenges (Barakat & Sahiner, 2008).

Polymer Degradation and Control

Research by Kurenkov et al. (2002) focused on the controlled degradation of copolymers of acrylamide with APTAC. This study is crucial for understanding how to manipulate polymer properties for specific applications, such as in biodegradable materials and drug delivery systems (Kurenkov et al., 2002).

Flocculant Synthesis

The synthesis of cationic flocculants using APTAC for water treatment processes has been studied by Kumar et al. (2015). Their research contributes to the development of more efficient water purification methods (Kumar et al., 2015).

Safety And Hazards

Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . Contaminated work clothing must not be allowed out of the workplace . In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention .

Future Directions

While the future directions of APTAC are not explicitly mentioned in the search results, it is known to be used in the preparation of cationic polymer electrolytes for rechargeable batteries . This suggests potential applications in the field of energy storage.

properties

IUPAC Name

trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIXGLMQZVLOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26427-01-0
Record name Poly(3-acrylamidopropyltrimethylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26427-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20885891
Record name (3-Acrylamidopropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acrylamidopropyl)trimethylammonium chloride

CAS RN

45021-77-0
Record name (Acrylamidopropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45021-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Acrylamidopropyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Acrylamidopropyl)trimethylammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-ACRYLAMIDOPROPYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8AN58F7LI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
RG Ezell, I Gorman, B Lokitz, N Ayres… - Journal of Polymer …, 2006 - Wiley Online Library
Low‐charge density ampholytic terpolymers composed of acrylamide (AM), (3‐acrylamidopropyl)trimethyl ammonium chloride (APTAC), and N‐acryloyl‐valine were prepared via free‐…
Number of citations: 46 onlinelibrary.wiley.com
M Constantin, I Mihalcea, I Oanea, V Harabagiu… - Carbohydrate …, 2011 - Elsevier
Graft-polymerization of (3-acrylamidopropyl)-trimethylammonium chloride onto pullulan using potassium persulfate as an initiator was carried out in an aqueous solution. Evidence of …
Number of citations: 62 www.sciencedirect.com
PV Mendonca, D Konkolewicz, SE Averick… - Polymer …, 2014 - pubs.rsc.org
Supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of the cationic monomer (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) …
Number of citations: 46 pubs.rsc.org
MJ Fevola, MG Kellum, RD Hester… - Journal of Polymer …, 2004 - Wiley Online Library
The solution properties of low‐charge‐density ampholytic terpolymers of acrylamide, sodium 3‐acrylamido‐3‐methylbutanoate, and (3‐acrylamidopropyl)trimethylammonium chloride …
Number of citations: 59 onlinelibrary.wiley.com
I Gussenov, N Mukhametgazy… - Chemical Bulletin of …, 2021 - bulletin.chemistry.kz
High molecular weight amphoteric terpolymer based on a nonionic monomer, acrylamide (AAm), an anionic monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS…
Number of citations: 8 bulletin.chemistry.kz
YN Patel, MP Patel - Journal of Environmental Chemical Engineering, 2013 - Elsevier
The aim of this work is removal of azo dyes, Acid Red 18 (AR-18), Acid Yellow 36 (AY-36) and Acid Red 73 (AR-73) from water by adsorption method with the help of new poly (3-…
Number of citations: 41 www.sciencedirect.com
N Sahiner, S Demirci, M Sahiner, S Yilmaz… - Journal of …, 2015 - Elsevier
Poly((3-Acrylamidopropyl)trimethylammonium chloride) (p(APTMACl)) cryogels were used as a superporous polymer network for the removal of toxic arsenate anions from an aqueous …
Number of citations: 56 www.sciencedirect.com
G Toleutay, M Dauletbekova… - Macromolecular …, 2019 - Wiley Online Library
A series of polyampholyte hydrogels (PAHs) based on fully charged cationic monomer (3‐acrylamidopropyl) trimethylammonium chloride (APTAC) and anionic monomer sodium salt of …
Number of citations: 16 onlinelibrary.wiley.com
AM Atta, GA El-Mahdy, HA Al-Lohedan… - International Journal of …, 2015 - Elsevier
The present work describes the exfoliation of clay through crosslinking with 3-(acrylamidopropyl) trimethylammonium chloride–co-acrylamide (APTAC/AM) which made the polymer end-…
Number of citations: 8 www.sciencedirect.com
MM Bhuyan, JH Jeong - Gels, 2023 - mdpi.com
The gamma radiation technique is simple and time-saving for the synthesis of pure hydrogels. The present work focuses on synthesizing and characterizing Diallyldimethylammonium …
Number of citations: 3 www.mdpi.com

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